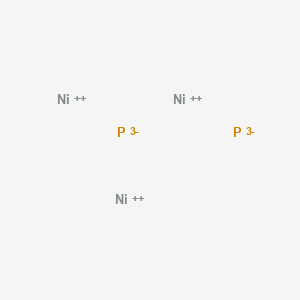

Dinickel phosphide

Descripción general

Descripción

Introduction : Dinickel phosphide (Ni2P) is a compound that has attracted significant interest due to its various applications, particularly in catalysis and material science. It is known for its role as an efficient and robust electrocatalyst for hydrogen evolution reactions, showcasing excellent performance in both acidic and basic solutions (Feng et al., 2014).

Synthesis Analysis : Dinickel phosphide can be synthesized through multiple methods. One common approach is a surfactant-aided solvothermal synthesis route using nickel dichloride and non-toxic red phosphorus as starting materials. This method is notable for producing well-dispersed nanocrystallites of Ni2P, indicating a scalable solution for its production (Liu et al., 2003). Another method involves the thermal decomposition of Ni-TOP complexes, leading to the formation of single-crystalline dinickel phosphide nanowires, which have shown exceptional electrochemical performance as a negative electrode in lithium-ion batteries (Lu et al., 2012).

Molecular Structure Analysis : The structural features of Ni2P have been elucidated through various studies, including X-ray diffraction and transmission electron microscopy, confirming its hexagonal phase and providing insights into its crystallography and morphology. These structural properties are crucial for its functionality in different applications (Liu et al., 2003).

Chemical Reactions and Properties : Ni2P participates in various chemical reactions, primarily as a catalyst. It has been shown to be a robust and efficient catalyst for the electrochemical hydrogen evolution reaction. Its catalytic properties are attributed to its stable crystalline structure and surface properties, which facilitate the adsorption and reduction of hydrogen ions (Feng et al., 2014).

Physical Properties Analysis : The physical properties of Ni2P, such as particle size, surface area, and morphology, significantly impact its performance in various applications. The surfactant-aided synthesis approach has been shown to produce nanoparticles with varying sizes, which can be controlled by the synthesis conditions. This size control is vital for optimizing its catalytic activity and stability (Liu et al., 2003).

Chemical Properties Analysis : The chemical stability and reactivity of Ni2P are essential for its application in catalysis. It demonstrates high stability under various conditions, which is crucial for its use in harsh environments, such as in electrocatalysis and energy storage systems. The interaction of Ni2P with other chemical species, particularly in catalytic processes, underlines its utility in chemical synthesis and energy conversion processes (Feng et al., 2014).

Aplicaciones Científicas De Investigación

Summary of the Application

Nickel phosphide exists in various compositions, and the synthesis of pure-phase nickel phosphides is of immense interest due to their wide scale applications in different electrocatalytic reactions . They are highly attractive low-cost (electro)catalysts, thanks to their unique electronic structure, versatile phase diagram, and chemical stability .

Methods of Application or Experimental Procedures

Nickel phosphides can be synthesized by a direct thermal reaction of nickel nitrate hexahydrate and triphenylphosphine (PPh3). Advanced analytic tools combined with theoretical calculations reveal that upon heating, nickel ions are dissolved and coordinated by PPh3, enabling the synthesis of fine-tuned particles, with nickel phosphide phases ranging from Ni3P to Ni2P . Phase selective synthesis of pure Ni2P or Ni5P4 was achieved by decomposition of nickel acetate tetrahydrate Ni(AC)2·4H2O in optimized mixed solvent systems .

Results or Outcomes Obtained

The new synthetic method enables comprehending the correlation between phase composition and the phosphides’ catalytic activity. This work shows a clear composition-activity trend of the optimized nickel phosphides both as electrocatalysts for the hydrogen evolution reaction in acidic media and as anode materials in Li-ion batteries . These phase transformations resulted in better catalytic activity and stability as well as reaction kinetics indicating suitability in practical water splitting technologies .

Hydrogen Evolution Reaction (HER)

Summary of the Application

Dinickel phosphide (Ni2P) is an efficient electrocatalyst derived from commonly available elements and shows a noteworthy performance in the hydrogen evolution reaction (HER) .

Methods of Application or Experimental Procedures

Polydispersed dinickel phosphide (Ni2P) nanoparticles were synthesized by a simple and scalable solid-state reaction . These nanoparticles are an excellent and robust catalyst for the electrochemical hydrogen evolution reaction, operating in both acidic and basic solutions .

Results or Outcomes Obtained

Ni2P nanoparticles have shown to be an excellent and robust catalyst for the electrochemical hydrogen evolution reaction, operating in both acidic and basic solutions .

Transition-Metal Doping

Summary of the Application

Transition-metal doping can induce phase transformations in the nickel phosphide system, which can enhance their electro-catalytic properties .

Results or Outcomes Obtained

NiP-5 (Ni2P formed on 10% Cu doping of Ni5P4) delivered a current density of 10 mA cm−2 with the lowest overpotential of 146 mV among all samples for HER while NiP-3 (Ni5P4 formed from Ni2P on 10% Cu doping) similarly required the least overpotential of 276 mV for the OER at the same current density . NiP-2 (pristine Ni5P4) had the highest calculated specific capacitance of 1325 F g−1 at 2 A g−1 .

Alkaline Environments

Summary of the Application

Electroplated or electrolessly plated nickel phosphide alloy materials with achievable phosphorus contents <15 at% P are known to be more corrosion resistant than nickel alone, and have been investigated as hydrogen evolution catalysts in alkaline environments .

Methods of Application or Experimental Procedures

The nickel phosphide alloys are created through electroplating or electroless plating processes. The phosphorus content is kept below 15 at% P .

Results or Outcomes Obtained

The nickel phosphide alloys have shown to be more corrosion resistant than nickel alone. They have been investigated as hydrogen evolution catalysts in alkaline environments .

Hydrogen Evolution Reaction (HER)

Summary of the Application

Dinickel phosphide (Ni2P), an efficient electrocatalyst derived from commonly available elements, shows a noteworthy performance in the hydrogen evolution reaction (HER) .

Methods of Application or Experimental Procedures

Dinickel phosphide (Ni2P) is synthesized and used as an efficient electrocatalyst .

Results or Outcomes Obtained

Ni2P shows a noteworthy performance in the hydrogen evolution reaction (HER) .

Safety And Hazards

Propiedades

IUPAC Name |

nickel(2+);phosphorus(3-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ni.2P/q3*+2;2*-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZGSHVDNCPPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[P-3].[P-3].[Ni+2].[Ni+2].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.028 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dinickel phosphide | |

CAS RN |

12035-64-2 | |

| Record name | Nickel phosphide (Ni2P) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012035642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinickel phosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid](/img/structure/B76696.png)

![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI)](/img/structure/B76699.png)

![2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol](/img/structure/B76721.png)